N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
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Overview
Description
N-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE: is a complex organic compound that features a unique combination of cyclopenta[d][1,3]thiazole and benzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the benzodiazepine ring system. Key steps include cyclization reactions, amide bond formation, and functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{4H,5H,6H-CYCLOPENTA[D][1,3]THIAZOL-2-YL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE: is unique due to its dual ring structure, combining cyclopenta[d][1,3]thiazole and benzodiazepine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
InChI |
InChI=1S/C18H18N4O3S/c23-15(22-18-21-12-6-3-7-14(12)26-18)9-8-13-17(25)19-11-5-2-1-4-10(11)16(24)20-13/h1-2,4-5,13H,3,6-9H2,(H,19,25)(H,20,24)(H,21,22,23) |
InChI Key |
SJOVOAFZWDNHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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